molecular formula C21H20O10 B2954750 Aloe-emodin-glucoside CAS No. 50488-89-6

Aloe-emodin-glucoside

Cat. No.: B2954750
CAS No.: 50488-89-6
M. Wt: 432.381
InChI Key: ASQHVCDULHERIH-WFMVXBLUSA-N
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Description

Aloe-emodin-glucoside is a naturally occurring anthraquinone glycoside found in various plants, including Aloe species and rhubarb. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and laxative effects. This compound is a derivative of aloe-emodin, where a glucose molecule is attached to the aloe-emodin structure, enhancing its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aloe-emodin-glucoside typically involves the glycosylation of aloe-emodin. This can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule (such as UDP-glucose) to aloe-emodin. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that express glycosyltransferases. These cultures can convert aloe-emodin into its glucoside form under controlled fermentation conditions. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Aloe-emodin-glucoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aloe-emodin and other oxidation products.

    Reduction: Reduction reactions can convert this compound back to its aglycone form, aloe-emodin.

    Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, releasing aloe-emodin and glucose.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate hydrolysis.

Major Products: The major products formed from these reactions include aloe-emodin, glucose, and various oxidation derivatives of aloe-emodin.

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying glycosylation reactions.

    Biology: Aloe-emodin-glucoside is used in research to understand its role in plant metabolism and its effects on cellular processes.

    Medicine: The compound exhibits promising antitumor, anti-inflammatory, and laxative properties, making it a candidate for drug development. .

    Industry: this compound is used in the cosmetic and pharmaceutical industries for its bioactive properties and as an ingredient in skincare products.

Mechanism of Action

Aloe-emodin-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Aloe-emodin-glucoside is similar to other anthraquinone glycosides, such as:

Uniqueness: this compound’s uniqueness lies in its enhanced solubility and bioavailability due to the attached glucose molecule. This modification improves its pharmacokinetic properties, making it more effective in biological systems compared to its aglycone form, aloe-emodin.

Properties

IUPAC Name

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHVCDULHERIH-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951621
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-89-6, 29010-56-8
Record name 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50488-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloe-emodin-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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